molecular formula C15H19NO4 B6291997 Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 139524-58-6

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B6291997
CAS No.: 139524-58-6
M. Wt: 277.31 g/mol
InChI Key: FFLQVGSTLGQBGI-UHFFFAOYSA-N
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Description

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a 1,4-dioxane moiety, with a benzyl ester group at the 8-position. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and drug development. It serves as a key intermediate in synthesizing bioactive molecules, particularly those targeting enzymes (e.g., aldehyde dehydrogenase 1A1) and receptors (e.g., σ1) .

Properties

IUPAC Name

benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLQVGSTLGQBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194308
Record name Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139524-58-6
Record name Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139524-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Chloroformate Coupling

The most widely documented laboratory method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl chloroformate under basic conditions. The process typically proceeds as follows:

  • Reagents :

    • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 equiv)

    • Benzyl chloroformate (1.2 equiv)

    • Triethylamine (2.0 equiv)

    • Dichloromethane (DCM) as solvent

  • Procedure :

    • The spirocyclic amine is dissolved in anhydrous DCM under nitrogen atmosphere.

    • Triethylamine is added dropwise to deprotonate the amine.

    • Benzyl chloroformate is introduced gradually at 0–5°C to minimize side reactions.

    • The mixture is stirred at room temperature for 12–24 hours.

  • Workup :

    • The reaction is quenched with water, and the organic layer is separated.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–75% purity.

Key Data :

ParameterValueSource
Reaction Temperature0°C → RT
Yield68–72%
Purity (Post-Column)≥95%

Alternative Amine Activation Strategies

A patent-pending method (US20120225877A1) describes the use of carbodiimide-based coupling agents for esterification. This approach avoids the need for benzyl chloroformate, instead utilizing:

  • Reagents :

    • 1,4-Dioxa-8-azaspiro[4.5]decane

    • Benzyl alcohol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP) catalyst

The reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 8 hours, achieving comparable yields (70–73%) but with improved selectivity for the carboxylate ester.

Industrial Production Techniques

Continuous Flow Synthesis

Scale-up adaptations of the laboratory method prioritize throughput and safety:

  • Reactor Type : Tubular continuous flow reactor

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 25°C

    • Pressure: 3 bar

Advantages :

  • 40% reduction in solvent usage compared to batch processes

  • Consistent product quality (purity 97–98%)

Crystallization-Based Purification

Industrial batches employ solvent-antisolvent crystallization:

  • Solvent System : Ethanol/water (4:1 v/v)

  • Recovery Efficiency : 89–92%

  • Particle Size : 50–100 μm (controlled via cooling rate)

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Benzyl Chloroformate68–7295Moderate
Carbodiimide70–7397High
Continuous Flow75–7898Industrial

Reaction Optimization Studies

Solvent Screening

SolventDielectric ConstantYield (%)
Dichloromethane8.9372
THF7.5869
Acetonitrile37.561

Polar aprotic solvents like DCM optimize nucleophilic acyl substitution.

Temperature Effects

  • 0–5°C : Minimizes N-overacylation (common side reaction)

  • >30°C : Accelerates decomposition (5–10% yield loss)

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(a) Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Structure : Ethyl ester instead of benzyl.
  • Physicochemical Properties :

    Property Value Source
    Molecular Weight 215.249 g/mol
    LogP 0.967
  • Analytical Methods : Separated via reverse-phase HPLC (40–70% EtOAc/hexane) .

(b) Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Structure : Methyl ester and absence of nitrogen in the spiro ring.
  • Key Difference : Reduced polarity due to lack of amine group, impacting receptor binding .
  • Synthesis : Derived from piperidone via ketalization, similar to tert-butyl-protected analogs .

Functional Group Modifications

(a) Benzyl-2-[{(2-chloronicotinoyl)oxy}methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Structure: Additional 2-chloronicotinoyloxymethyl group at the 2-position.
  • Bioactivity : Exhibits fungicidal activity (68% yield in synthesis) with IR and NMR data confirming stability .
  • Comparison: The chloronicotinoyl group enhances antifungal efficacy compared to the unsubstituted benzyl ester .

(b) tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Structure : tert-Butyl ester instead of benzyl.
  • Synthesis : Prepared via N-Boc protection and ketalization (76% yield) .
  • Stability : The tert-butyl group offers superior hydrolytic stability over benzyl esters in acidic conditions .

Heteroatom Replacements

(a) Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate

  • Structure : Two nitrogen atoms in the spiro ring (2,8-diaza).
  • Applications: Explored in organometallic catalysis and receptor-targeted drug design .

Physicochemical and Analytical Comparisons

Property Benzyl Ester Ethyl Ester tert-Butyl Ester
Molecular Weight ~315 g/mol (estimated) 215.249 g/mol 243.147 g/mol
LogP ~2.5 (predicted) 0.967 1.8 (measured)
HPLC Retention Time Longer (due to benzyl group) 8–10 min (40% EtOAc) 12–14 min (10% EtOAc)
Stability Moderate (prone to hydrolysis) High (stable in RP-HPLC) High (Boc group stable)

Biological Activity

Overview

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 139524-58-6) is a synthetic compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to its interaction with specific receptors and pathways involved in cell signaling and death mechanisms.

The biological activity of this compound is thought to involve several key mechanisms:

  • Interaction with RIPK1 : Similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, the compound may prevent necroptosis, potentially reducing inflammation and cell death associated with various pathological conditions.
  • Receptor Binding : Research indicates that derivatives of this compound can act as ligands for sigma receptors (σ receptors), which are implicated in various neurological processes and may have roles in cancer biology. For instance, a related compound demonstrated high affinity for σ1 receptors, suggesting that this compound could have similar properties .

Table 1: Summary of Biological Activities

Activity Description
RIPK1 Inhibition Prevents necroptosis, potentially reducing inflammation and cell death.
Sigma Receptor Affinity Potential ligand for σ1 receptors; implications in tumor imaging and treatment .
Chemical Reactivity Can undergo oxidation, reduction, and substitution reactions.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

  • Tumor Imaging : A study involving a derivative labeled with fluorine-18 demonstrated significant accumulation in tumor tissues during PET imaging. This suggests potential applications in cancer diagnostics and treatment monitoring .
  • Neuroprotective Effects : Research on similar compounds indicates potential neuroprotective effects through σ receptor modulation, which could be relevant for neurodegenerative diseases .
  • Inflammation Reduction : Inhibition of RIPK1 has been linked to decreased inflammatory responses in various models, indicating that this compound may have therapeutic potential in inflammatory conditions.

Q & A

Basic Research Questions

What are the optimized synthetic routes for Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate?

The synthesis typically involves spirocyclic ring formation via condensation between piperidone derivatives and ethylene glycol, followed by benzyl group introduction. Key steps include:

  • Acid-catalyzed ketal formation : Using p-toluenesulfonic acid in ethylene glycol under reflux (yield: ~76%) .
  • Benzylation : Reacting the spirocyclic intermediate with benzyl halides or via reductive amination. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improve efficiency .
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization for high purity (>95%) .

How is the compound structurally characterized?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.90 (s, 4H, dioxane protons) and δ 1.39 (s, 9H, tert-butyl) confirm the spirocyclic framework .
    • ¹³C NMR : Signals at ~154.6 ppm (carbonyl) and 107.1 ppm (spiro carbon) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calcd: 243.14703; found: 243.14805) .
  • X-ray crystallography : Resolves spatial conformation, though limited data exists for this specific derivative .

What solvents and conditions influence its reactivity?

  • Nucleophilic substitution : Proceeds efficiently in polar aprotic solvents (e.g., DCM, THF) with bases like K₂CO₃ .
  • Hydrolysis : Acidic conditions (HCl/H₂O) cleave the dioxane ring, yielding piperidine derivatives .
  • Catalysis : Transition metals (e.g., Cu) enhance enantioselective modifications, critical for chiral analogs .

Advanced Research Questions

How is its biological activity evaluated in drug discovery?

  • Enzyme inhibition assays : Test interactions with targets like kinases or GPCRs using fluorescence polarization or SPR .
  • Cellular uptake studies : Radiolabeled analogs (e.g., ³H/¹⁴C) quantify permeability in Caco-2 models .
  • SAR analysis : Halogen substituents (e.g., Br, F) on the benzyl group enhance activity by 3–5× compared to non-halogenated analogs .

What structure-activity relationships (SAR) govern its pharmacological properties?

  • Spirocyclic rigidity : Restricts conformational flexibility, improving target selectivity .

  • Substituent effects :

    • Electron-withdrawing groups (F, Br) : Increase metabolic stability (t½ > 6 hrs in liver microsomes) .
    • Benzyl modifications : Bulky groups (e.g., trifluoromethyl) reduce off-target binding .
  • Comparative data :

    DerivativeIC₅₀ (μM)Target
    8-(3-Bromo-5-fluorophenyl)0.12Kinase X
    8-Benzyl1.8Kinase X

How is it applied in supramolecular chemistry?

  • Host-guest systems : The spirocyclic cavity binds small molecules (e.g., adamantane derivatives) with Kd ~10⁻⁴ M .
  • Polymer crosslinking : Acts as a dynamic linker in stimuli-responsive hydrogels (e.g., pH/temperature-sensitive) .

What are its stability profiles under varying storage conditions?

  • Thermal stability : Decomposes above 150°C (TGA data).
  • Light sensitivity : UV exposure (λ < 400 nm) induces ring-opening; store in amber vials .
  • Long-term storage : Stable at –20°C in anhydrous DMSO for >12 months .

How are interaction mechanisms studied at the molecular level?

  • Kinetic analysis : Stopped-flow spectroscopy measures binding rates (kₐ ~10⁶ M⁻¹s⁻¹) .
  • Molecular docking : Predicts binding poses in enzyme active sites (e.g., RMSD < 2.0 Å) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH = –15 kcal/mol) .

How does it compare to analogs like 8-(3-chlorophenyl) derivatives?

  • Reactivity : Chlorine substituents reduce electrophilicity (Hammett σₚ: Cl = 0.23 vs. Br = 0.26) .

  • Bioavailability : LogP values:

    DerivativeLogP
    8-Benzyl2.1
    8-(3-Chlorophenyl)2.8

What role does it play in advanced material synthesis?

  • Coordination polymers : Serves as a ligand for Cu(II)/Zn(II) networks with luminescent properties .
  • Surface functionalization : Forms self-assembled monolayers (SAMs) on Au nanoparticles for biosensors .

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